molecular formula C59H77N17O11 B011063 LHRH (2-10), Trp(6)- CAS No. 108787-46-8

LHRH (2-10), Trp(6)-

Katalognummer B011063
CAS-Nummer: 108787-46-8
Molekulargewicht: 1200.3 g/mol
InChI-Schlüssel: UWKWVNLFGWKCIA-ZXEZBUDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(D-Trp6)-LHRH (2-10) is a polypeptide that can be found through peptide screening. Peptide screening is a research tool that pools active peptides primarily by immunoassay. It is commonly used for protein interaction, functional analysis, and epitope screening, especially in the field of agent research and development .


Synthesis Analysis

The synthesis of (D-Trp6)-LHRH (2-10) involves assembling the constituent amino acids in a specific sequence. The chemical structure of this polypeptide is essential for its biological activity. Researchers employ solid-phase peptide synthesis (SPPS) or other methods to create this peptide .


Molecular Structure Analysis

The molecular formula of (D-Trp6)-LHRH (2-10) is C₅₉H₇₇N₁₇O₁₁ , with a molecular weight of approximately 1200.35 g/mol . The sequence of amino acids in this polypeptide is: His-Trp-Ser-Tyr-{d-Trp}-Leu-Arg-Pro-Gly-NH₂ .

Wissenschaftliche Forschungsanwendungen

Regulation of Pituitary Hormone Secretion

The analogs of LHRH, including “LHRH (2-10), Trp(6)-”, have been studied for their effects on the secretion of pituitary hormones. Research has shown that these analogs can influence the levels of messenger RNA (mRNA) for the common α-subunit of glycoprotein hormones and LHβ in rat anterior pituitary cells in culture . This regulation is crucial for understanding and potentially treating conditions related to pituitary function.

Treatment of Hormone-Sensitive Tumors

LHRH analogs have applications in treating hormone-sensitive tumors, such as those secreting luteinizing hormone (LH). For instance, a study reported that an LHRH agonist increased rather than lowered LH and α-subunit levels in a patient with an LH-secreting pituitary tumor . This paradoxical effect suggests a complex interaction with tumor cells that could be harnessed for therapeutic purposes.

Management of Precocious Puberty

Delayed-release formulations of LHRH analogs, including “LHRH (2-10), Trp(6)-”, have been used to suppress pituitary and gonadal secretion in cases of precocious puberty . This application is significant for managing early onset puberty and its associated clinical and biochemical abnormalities.

Understanding Hormone Resistance

Studies involving “LHRH (2-10), Trp(6)-” have contributed to our understanding of hormone resistance. For example, the blunted responsiveness to LHRH administration and the lack of response to clomiphene citrate suggest tumor autonomy and abnormal central regulatory mechanisms . This knowledge is vital for developing treatments for resistant hormone-secreting tumors.

Metabolic Clearance and Degradation

Research on the metabolism of LHRH analogs, including “LHRH (2-10), Trp(6)-”, has provided insights into their metabolic clearance rates and resistance to degradation . These properties are essential for designing more effective and longer-lasting therapeutic agents.

Receptor Binding Affinity

The enhanced biological activity of LHRH analogs is partly due to their higher binding affinity for LHRH receptors . This characteristic is crucial for the development of drugs that can more effectively target and modulate the LHRH receptor pathway.

Safety and Hazards

  • Regulatory Considerations : As a controlled substance, it is not for sale in certain territories .

Wirkmechanismus

Target of Action

The primary target of LHRH (2-10), Trp(6)- is the Luteinizing Hormone Releasing Hormone (LHRH) receptors . These receptors are primarily found in the pituitary gland . The role of these receptors is to bind with LHRH, which triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .

Mode of Action

LHRH (2-10), Trp(6)- interacts with its targets, the LHRH receptors, by binding to them . This binding action triggers a series of biochemical reactions that lead to the release of LH and FSH . The binding of LHRH to these specific pituitary receptors causes them to aggregate and become internalized .

Biochemical Pathways

The binding of LHRH (2-10), Trp(6)- to the LHRH receptors affects the gonadotropin-releasing hormone (GnRH) pathway . This pathway is responsible for the release of LH and FSH, which are crucial hormones for reproductive functions. The downstream effects of this pathway include the regulation of sex steroid secretion in both males and females .

Pharmacokinetics

The pharmacokinetics of LHRH (2-10), Trp(6)- involve its distribution, clearance, and metabolism . The biological half-life of LHRH is reported to be between 2-8 minutes, representing only the distribution phase of the compound after intravenous administration . The metabolic clearance rate and plasma half-disappearance time of LHRH have also been studied .

Result of Action

The result of the action of LHRH (2-10), Trp(6)- is the stimulation of the synthesis and release of gonadotropins, leading to an increase in the number of LHRH receptors . This leads to an increase in the levels of LH and FSH, which are crucial for reproductive functions .

Action Environment

The action of LHRH (2-10), Trp(6)- can be influenced by various environmental factors. For instance, the presence of other hormones, such as gonadal steroids and inhibin, can influence the regulation of the number of LHRH receptors . Additionally, the physiological state of the individual, such as their age, sex, and health status, can also impact the action, efficacy, and stability of LHRH (2-10), Trp(6)- .

Eigenschaften

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H77N17O11/c1-32(2)21-44(52(81)70-43(13-7-19-65-59(62)63)58(87)76-20-8-14-49(76)57(86)68-29-50(61)79)72-54(83)47(24-35-27-67-42-12-6-4-10-39(35)42)74-53(82)45(22-33-15-17-37(78)18-16-33)73-56(85)48(30-77)75-55(84)46(23-34-26-66-41-11-5-3-9-38(34)41)71-51(80)40(60)25-36-28-64-31-69-36/h3-6,9-12,15-18,26-28,31-32,40,43-49,66-67,77-78H,7-8,13-14,19-25,29-30,60H2,1-2H3,(H2,61,79)(H,64,69)(H,68,86)(H,70,81)(H,71,80)(H,72,83)(H,73,85)(H,74,82)(H,75,84)(H4,62,63,65)/t40-,43-,44-,45-,46-,47+,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKWVNLFGWKCIA-ZXEZBUDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H77N17O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148736
Record name LHRH (2-10), Trp(6)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1200.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LHRH (2-10), Trp(6)-

CAS RN

108787-46-8
Record name LHRH (2-10), Trp(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108787468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHRH (2-10), Trp(6)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108787-46-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LHRH (2-10), Trp(6)-
Reactant of Route 2
LHRH (2-10), Trp(6)-
Reactant of Route 3
Reactant of Route 3
LHRH (2-10), Trp(6)-
Reactant of Route 4
Reactant of Route 4
LHRH (2-10), Trp(6)-
Reactant of Route 5
Reactant of Route 5
LHRH (2-10), Trp(6)-
Reactant of Route 6
Reactant of Route 6
LHRH (2-10), Trp(6)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.